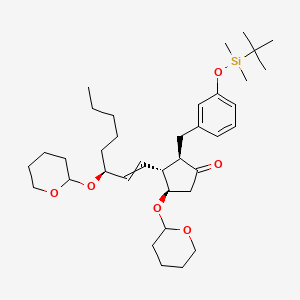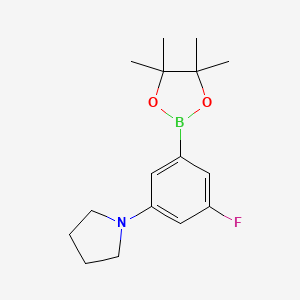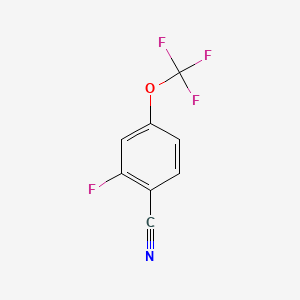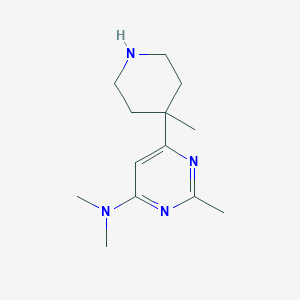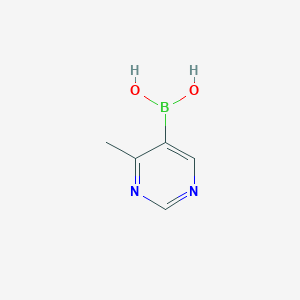
(4-甲基嘧啶-5-基)硼酸
描述
“(4-Methylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1337912-87-4 . It has a molecular weight of 137.93 and its IUPAC name is 4-methyl-5-pyrimidinylboronic acid . The compound is typically stored in a freezer .
Molecular Structure Analysis
The molecular structure of “(4-Methylpyrimidin-5-YL)boronic acid” is represented by the formula C5H7BN2O2 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Methylpyrimidin-5-YL)boronic acid” are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
“(4-Methylpyrimidin-5-YL)boronic acid” has a molecular weight of 137.93 . It is typically stored in a freezer .科学研究应用
硼酸衍生物的合成与开发
- Patel 等人(2016 年)开发了一种 (2-氨基嘧啶-5-基)硼酸的有效合成方法,突出了大规模生产和在各种化学工艺中的应用潜力 (Patel et al., 2016)。
铃木偶联反应中的应用
- Bouillon 等人(2003 年)探索了卤代吡啶基硼酸和酯的合成,这对于铃木交叉偶联至关重要,铃木交叉偶联是有机化学中形成碳碳键的广泛使用的方法 (Bouillon et al., 2003)。
- Sura 等人(2013 年)使用铃木-宫浦偶联合成了一系列 2,4-二芳基-6-甲基-5-硝基嘧啶,突出了硼酸酯在开发具有抗菌和抗氧化性能的化合物中的作用 (Sura et al., 2013)。
生物医学应用
- Cambre 和 Sumerlin(2011 年)回顾了硼酸聚合物的生物医学应用,包括治疗艾滋病毒、肥胖症、糖尿病和癌症等多种疾病,强调了含硼酸化合物在医学中的多功能性和潜力 (Cambre & Sumerlin, 2011)。
分析和传感应用
- Huang 等人(2012 年)讨论了硼酸在开发用于检测生物活性物质(包括碳水化合物和各种离子)的荧光传感器中的应用,这对于疾病诊断和预防至关重要 (Huang et al., 2012)。
- Lacina 等人(2014 年)对硼酸在传感中的多种应用进行了简要回顾,重点介绍了它们在生物标记、蛋白质操作和治疗剂开发中的作用 (Lacina, Skládal & James, 2014)。
稳定性和相互作用研究
- Wang 等人(2018 年)对在生物分析和生物成像应用中很重要的 BODIPY 染料的稳定性进行了一项研究。该研究突出了硼上的取代基在酸性条件下稳定这些染料的作用 (Wang et al., 2018)。
作用机制
Target of Action
The primary target of (4-Methylpyrimidin-5-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Methylpyrimidin-5-YL)boronic acid is influenced by environmental factors such as temperature and pH . For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
安全和危害
未来方向
Boronic acids, including “(4-Methylpyrimidin-5-YL)boronic acid”, are valuable building blocks in organic synthesis . They are involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Therefore, the future directions of “(4-Methylpyrimidin-5-YL)boronic acid” could involve its use in the development of new synthetic methodologies and the synthesis of biologically active compounds.
生化分析
Biochemical Properties
(4-Methylpyrimidin-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with the active site residues. Additionally, (4-Methylpyrimidin-5-YL)boronic acid can interact with proteins that contain cis-diol groups, such as glycoproteins and glycolipids, through the formation of boronate esters. These interactions are crucial for the modulation of enzyme activity and protein function, making (4-Methylpyrimidin-5-YL)boronic acid a valuable tool in biochemical research .
Cellular Effects
The effects of (4-Methylpyrimidin-5-YL)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, (4-Methylpyrimidin-5-YL)boronic acid can inhibit tyrosine kinases, leading to altered phosphorylation states of downstream signaling proteins. This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. Furthermore, (4-Methylpyrimidin-5-YL)boronic acid has been observed to modulate the activity of transcription factors, thereby influencing the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of (4-Methylpyrimidin-5-YL)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, such as proteases and kinases, through the formation of boronate esters with serine or threonine residues. This binding results in the inhibition of enzyme activity, thereby modulating biochemical pathways. Additionally, (4-Methylpyrimidin-5-YL)boronic acid can interact with nucleic acids, leading to changes in gene expression. The compound’s ability to form stable complexes with biomolecules makes it a potent modulator of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylpyrimidin-5-YL)boronic acid have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that (4-Methylpyrimidin-5-YL)boronic acid can undergo degradation over time, leading to a decrease in its inhibitory activity. The compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of (4-Methylpyrimidin-5-YL)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, (4-Methylpyrimidin-5-YL)boronic acid can induce toxic effects, including cellular apoptosis and tissue damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. These findings highlight the importance of dosage optimization in therapeutic applications of (4-Methylpyrimidin-5-YL)boronic acid .
Metabolic Pathways
(4-Methylpyrimidin-5-YL)boronic acid is involved in various metabolic pathways, where it interacts with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further modulate biochemical reactions. Additionally, (4-Methylpyrimidin-5-YL)boronic acid can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. These interactions can result in changes in metabolite levels, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of (4-Methylpyrimidin-5-YL)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, (4-Methylpyrimidin-5-YL)boronic acid can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of (4-Methylpyrimidin-5-YL)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, (4-Methylpyrimidin-5-YL)boronic acid can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production. The subcellular localization of (4-Methylpyrimidin-5-YL)boronic acid is essential for its role in modulating biochemical pathways .
属性
IUPAC Name |
(4-methylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGDIQZAMOHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



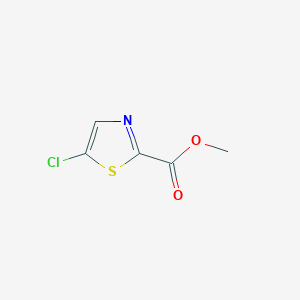

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
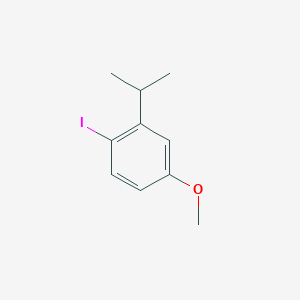

![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)
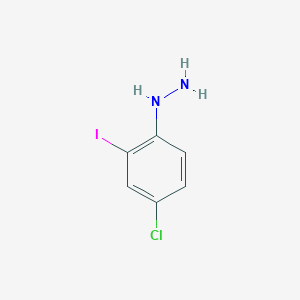

![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
